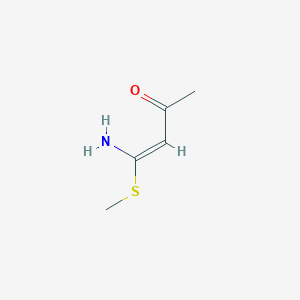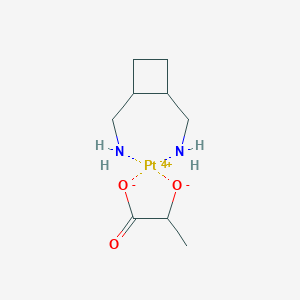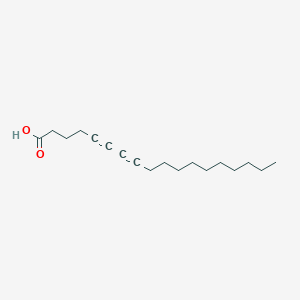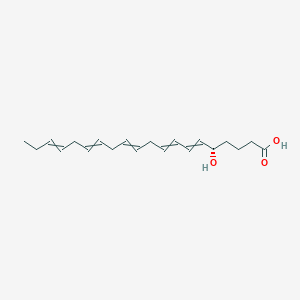
5S-ヒドロキシ-6E,8Z,11Z,14Z,17Z-エイコサペンタエン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a hydroxyeicosapentaenoic acid, which is a type of eicosanoid. Eicosanoids are signaling molecules derived from omega-3 and omega-6 fatty acids. This compound is characterized by the presence of a hydroxyl group and five conjugated double bonds. It is practically insoluble in water and exhibits acidic properties .
科学的研究の応用
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive eicosanoids.
Biology: It serves as a signaling molecule involved in various biological processes, including inflammation and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and conditions associated with oxidative stress.
Industry: It is used in the production of specialized dietary supplements and pharmaceuticals.
作用機序
Target of Action
5S-HEPE is an active metabolite of eicosapentaenoic acid (EPA) and is formed from EPA by 5-lipoxygenase (5-LO) . The primary target of 5S-HEPE is the G protein-coupled receptor 119 (GPR119) . GPR119 is a receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
5S-HEPE acts as an agonist of GPR119 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 5S-HEPE binds to GPR119 and activates it . This activation leads to an increase in cAMP accumulation in cells expressing human GPR119 .
Biochemical Pathways
The formation of 5S-HEPE involves the 5-lipoxygenase (5-LO) pathway . This pathway was discovered with the identification of 5S-HETE as a product of arachidonic acid (AA) metabolism . 5S-HETE is then oxidized by the highly selective dehydrogenase 5-HEDH to form 5-oxo-ETE . The 5-LO pathway is also involved in the formation of proinflammatory leukotrienes and anti-inflammatory lipoxins .
Pharmacokinetics
It is known that 5s-hepe is practically insoluble in water , which may impact its bioavailability.
Result of Action
The activation of GPR119 by 5S-HEPE leads to an increase in cAMP accumulation . This, in turn, increases glucose-induced insulin secretion from pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . These actions suggest that 5S-HEPE may play a role in glucose homeostasis and lipid metabolism .
Action Environment
The action of 5S-HEPE can be influenced by various environmental factors. For instance, oxidative stress and activation of the respiratory burst in phagocytic cells can favor the synthesis of 5-oxo-ETE, a downstream product of 5S-HEPE . .
生化学分析
Biochemical Properties
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid interacts with various enzymes and proteins. It is an agonist of G protein-coupled receptor 119 (GPR119), a receptor that is highly expressed on eosinophils and basophils . It increases cAMP accumulation in cells expressing human GPR119 .
Cellular Effects
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid influences cell function by increasing glucose-induced insulin secretion from insulinoma pancreatic islets and glucagon-like peptide 1 (GLP-1) secretion from adenocarcinoma cells . It also promotes the survival and proliferation of a number of cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid involves binding interactions with biomolecules, enzyme activation, and changes in gene expression. It is formed by oxidation of 5S-HETE by the highly selective dehydrogenase 5-HEDH .
Metabolic Pathways
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is involved in the 5-lipoxygenase (5-LO) pathway
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid (EPA) by 5-lipoxygenase (5-LO). This enzyme catalyzes the addition of a hydroxyl group at the 5th carbon position of EPA, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or cell lines that express 5-lipoxygenase. These microorganisms or cell lines are fed with EPA, which is then converted to the target compound through enzymatic reactions .
化学反応の分析
Types of Reactions
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of specific enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed for substitution reactions.
Major Products Formed
Oxidation: 5-oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid.
Reduction: Saturated eicosapentaenoic acid derivatives.
Substitution: Various substituted eicosapentaenoic acid derivatives.
類似化合物との比較
Similar Compounds
5S-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE): Another hydroxyeicosanoid with similar properties but one less double bond.
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE): An oxidized derivative of 5-HETE with potent proinflammatory effects.
5S-hydroxy-6E,8Z,11Z,14Z,17Z-docosapentaenoic acid (5-HEPE): A hydroxyeicosanoid derived from docosapentaenoic acid with similar biological activities.
Uniqueness
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid is unique due to its specific structure, which includes five conjugated double bonds and a hydroxyl group at the 5th carbon position. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
92008-51-0 |
|---|---|
分子式 |
C20H30O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(5S,6Z,8Z,11Z,14Z,17Z)-5-hydroxyicosa-6,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h3-4,6-7,9-10,12-14,16,19,21H,2,5,8,11,15,17-18H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |
InChIキー |
FTAGQROYQYQRHF-BVMAXIEISA-N |
SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
異性体SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |
正規SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
物理的記述 |
Solid |
同義語 |
5S-hydroxy-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


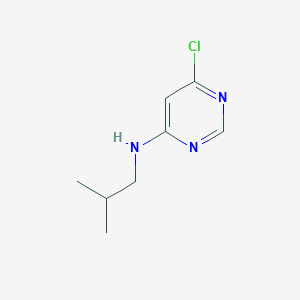
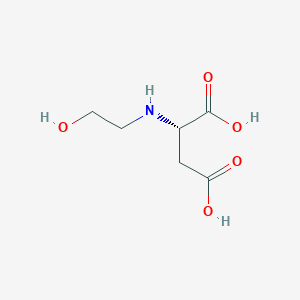
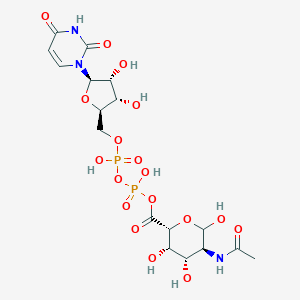
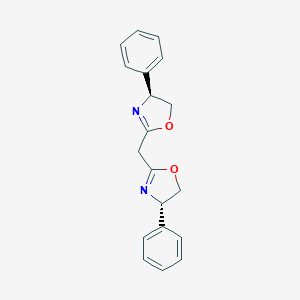

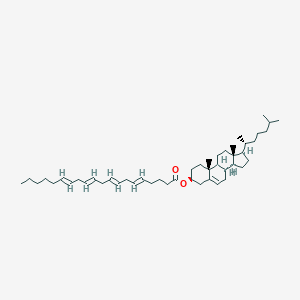
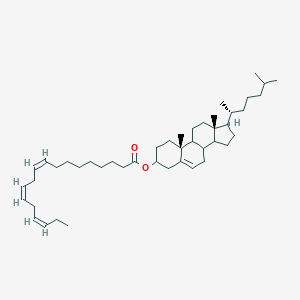
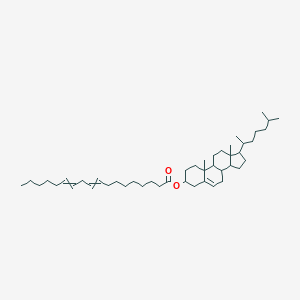
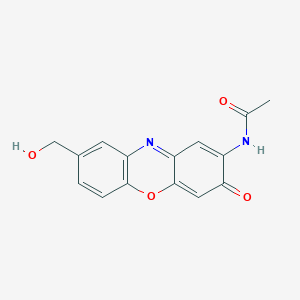
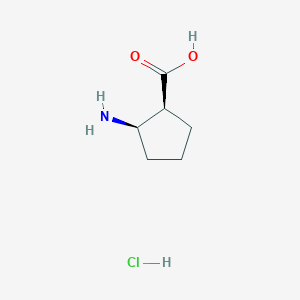
![N-[(3R,4S)-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B163434.png)
